molecular formula C17H25NOS B2564263 N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049514-06-8

N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2564263
CAS No.: 1049514-06-8
M. Wt: 291.45
InChI Key: PBFBZPIMXFMMTP-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that features a cycloheptyl group, a thiophene ring, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the condensation of cycloheptylamine with a thiophene-containing cyclopentanecarboxylic acid derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, modulating their activity. The cyclopentanecarboxamide moiety may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide: Features a cyclopentyl group instead of a cycloheptyl group.

Uniqueness

N-cycloheptyl-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the presence of the cycloheptyl group, which may confer distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-cycloheptyl-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NOS/c19-16(18-14-8-3-1-2-4-9-14)17(11-5-6-12-17)15-10-7-13-20-15/h7,10,13-14H,1-6,8-9,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFBZPIMXFMMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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